molecular formula C17H15Cl2N3O2 B12680160 1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107659-50-7

1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B12680160
CAS No.: 107659-50-7
M. Wt: 364.2 g/mol
InChI Key: CPVMOXCTWBWUSP-IRXDYDNUSA-N
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Description

1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.

    Introduction of chlorophenyl groups: This step might involve electrophilic aromatic substitution reactions.

    Formation of the propanediol backbone: This could be synthesized through aldol condensation followed by reduction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the propanediol backbone.

    Reduction: Reduction reactions could target the triazole ring or the chlorophenyl groups.

    Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The triazole ring is a common motif in enzyme inhibitors.

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Medicine

    Antifungal Agents: Triazole-containing compounds are often explored for their antifungal properties.

    Anticancer Research:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

    Antifungal Activity: It could inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern.

    1,2-Propanediol, 1,2-bis(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine instead of chlorine atoms.

    1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring.

Uniqueness

The specific arrangement of chlorophenyl groups and the triazole ring in 1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

CAS No.

107659-50-7

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

(1S,2R)-1,2-bis(3-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H15Cl2N3O2/c18-14-5-1-3-12(7-14)16(23)17(24,9-22-11-20-10-21-22)13-4-2-6-15(19)8-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1

InChI Key

CPVMOXCTWBWUSP-IRXDYDNUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O

Origin of Product

United States

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